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Compound of Interest

Compound Name: Perivin

Cat. No.: B12496055 Get Quote

Disclaimer: Perivin is a hypothetical compound. The following technical guide, including all

data, experimental protocols, and diagrams, is a fictional representation created to fulfill the

user's request for a specific content structure and format. All information presented herein is for

illustrative purposes only and is not based on real-world experimental results.

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction
Perivin is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase FLT3 (Fms-

like tyrosine kinase 3), a key signaling protein implicated in the pathogenesis of certain

hematological malignancies, particularly Acute Myeloid Leukemia (AML). This document

provides a comprehensive overview of the preclinical and Phase I pharmacokinetic (PK) and

metabolic profile of Perivin. Understanding these characteristics is crucial for its continued

development, including dose selection for pivotal trials and the assessment of potential drug-

drug interactions.

The data summarized herein are derived from a series of in vitro and in vivo studies designed

to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of

Perivin.
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The pharmacokinetic profile of Perivin has been characterized in multiple preclinical species

and in early-phase human trials. The compound exhibits properties suitable for once-daily oral

administration.

Absorption
Perivin is rapidly absorbed following oral administration, with time to maximum plasma

concentration (Tmax) typically observed between 1.5 and 3.0 hours post-dose. The absolute

oral bioavailability is moderate and shows some species-dependent variability.

Distribution
Perivin is highly bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein

(AAG). It has a moderate volume of distribution, suggesting distribution into tissues beyond the

plasma volume, consistent with its intended site of action in the bone marrow.

Metabolism
Metabolism is the primary route of elimination for Perivin. The biotransformation occurs

predominantly in the liver via cytochrome P450 (CYP) enzymes, with CYP3A4 being the major

contributor. The primary metabolic pathways include N-dealkylation and aromatic hydroxylation.

Excretion
The majority of the administered dose is excreted as metabolites in the feces, with a smaller

portion eliminated in the urine. Unchanged Perivin accounts for a minor fraction of the

excreted dose, indicating extensive metabolic clearance.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Perivin across

different species.

Table 1: Single-Dose Pharmacokinetic Parameters of Perivin in Preclinical Species and

Humans
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Parameter
Mouse (10
mg/kg, PO)

Rat (10 mg/kg,
PO)

Dog (5 mg/kg,
PO)

Human (100
mg, PO)

Cmax (ng/mL) 850 ± 120 1150 ± 210 980 ± 150 1350 ± 300

Tmax (h) 1.5 2.0 2.5 2.0

AUC₀₋inf

(ng·h/mL)
4100 ± 550 6200 ± 900 7500 ± 1100 19800 ± 4500

Apparent

Clearance (CL/F,

L/h/kg)

2.4 1.6 0.67 0.07 (5 L/h total)

Apparent Volume

of Distribution

(Vz/F, L/kg)

15 12 8.5 2.1 (150 L total)

Terminal Half-life

(t½, h)
4.5 ± 0.8 5.2 ± 1.1 9.0 ± 1.5 22 ± 5

Absolute

Bioavailability (F,

%)

35 48 65 55

Data are presented as mean ± standard deviation where applicable.

Table 2: In Vitro Characteristics of Perivin
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Parameter Value

Plasma Protein Binding (%) 99.2 (Human)

98.8 (Rat)

99.5 (Dog)

Blood-to-Plasma Ratio 0.95 (Human)

Primary Metabolizing Enzymes CYP3A4, CYP2C9

In Vitro t½ (Human Liver Microsomes) 25 min

Caco-2 Permeability (Papp, A→B) 15 x 10⁻⁶ cm/s

Efflux Ratio (B→A / A→B) 2.5 (P-gp Substrate)

Metabolism and Biotransformation
The metabolic fate of Perivin was investigated using in vitro systems (liver microsomes,

hepatocytes) and confirmed in in vivo studies with radiolabeled compounds.

Metabolic Pathways
Perivin undergoes two primary Phase I metabolic transformations:

N-dealkylation: Cleavage of the N-ethylpiperazine moiety, resulting in the primary active

metabolite, M1 (desethyl-Perivin).

Aromatic Hydroxylation: Addition of a hydroxyl group to the quinoline ring system, producing

the inactive metabolite, M2.

Minor pathways include glucuronidation (Phase II) of the M2 metabolite.
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Caption: Major metabolic pathways of Perivin.

Detailed Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes
(HLM)
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Objective: To determine the intrinsic clearance rate of Perivin.

Methodology:

A reaction mixture was prepared containing 100 mM potassium phosphate buffer (pH 7.4),

3.3 mM MgCl₂, and pooled HLM (0.5 mg/mL).

Perivin was added to the mixture at a final concentration of 1 µM.

The reaction was initiated by adding a pre-warmed NADPH-regenerating system (1.3 mM

NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

Aliquots were taken at specified time points (0, 5, 15, 30, 60 minutes) and quenched with

an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

Samples were centrifuged (14,000 rpm, 10 min, 4°C) to precipitate proteins.

The supernatant was analyzed using a validated LC-MS/MS method to quantify the

remaining concentration of Perivin.

The natural logarithm of the percentage of Perivin remaining was plotted against time to

determine the rate constant (k), and the in vitro half-life (t½) was calculated as 0.693/k.
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Caption: Workflow for HLM metabolic stability assay.

In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
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Objective: To determine the single-dose oral pharmacokinetic profile of Perivin in rats.

Methodology:

Male Sprague-Dawley rats (n=5 per group) were fasted overnight prior to dosing.

Perivin was formulated as a suspension in 0.5% methylcellulose and administered via

oral gavage at a dose of 10 mg/kg.

Blood samples (~150 µL) were collected from the tail vein into K₂EDTA-coated tubes at

pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

Plasma was separated by centrifugation (3,000 g, 15 min, 4°C) and stored at -80°C until

analysis.

Plasma concentrations of Perivin were determined using a validated LC-MS/MS method.

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vz/F) were calculated using

non-compartmental analysis (NCA) with Phoenix WinNonlin software.

Factors Influencing Perivin Exposure
The clinical pharmacology program has identified several key factors that can influence the

systemic exposure of Perivin. Understanding these is critical for safe and effective clinical use.
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Caption: Key determinants of Perivin systemic exposure.

Conclusion
Perivin demonstrates a pharmacokinetic and metabolic profile consistent with a developable

oral drug candidate for once-daily dosing. It is well-absorbed, moderately distributed to tissues,

and extensively cleared via hepatic metabolism, primarily by CYP3A4. The primary active

metabolite, M1, may contribute to the overall pharmacological effect. The well-defined ADME

characteristics of Perivin provide a solid foundation for its further clinical development and for

the management of potential drug-drug interactions.

To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics
and Metabolism of Perivin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12496055#pharmacokinetics-and-metabolism-of-
perivin]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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